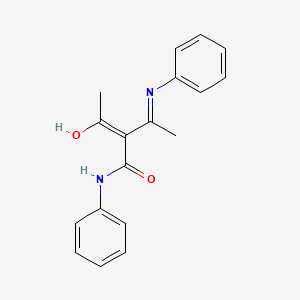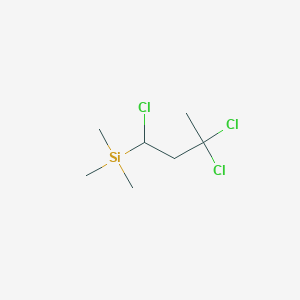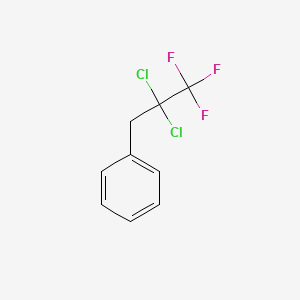![molecular formula C25H32O5 B14286916 Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate CAS No. 116113-33-8](/img/structure/B14286916.png)
Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate is an organic compound with the molecular formula C25H32O5. It contains a total of 62 atoms, including 32 hydrogen atoms, 25 carbon atoms, and 5 oxygen atoms . This compound features various functional groups, such as an ester, a ketone, an aromatic hydroxyl, and an aromatic ether .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate typically involves the esterification of 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters, such as temperature and pressure, is crucial to achieve high-quality product.
化学反応の分析
Types of Reactions
Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate undergoes various chemical reactions, including:
Oxidation: The aromatic hydroxyl group can be oxidized to form quinones.
Reduction: The ketone group can be reduced to secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
科学的研究の応用
Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate involves its interaction with specific molecular targets and pathways. The aromatic hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester and ketone groups can undergo hydrolysis and reduction reactions, respectively, leading to the formation of active metabolites.
類似化合物との比較
Similar Compounds
- Methyl 11-[4-(4-methoxybenzoyl)phenoxy]undecanoate
- Methyl 11-[4-(4-chlorobenzoyl)phenoxy]undecanoate
- Methyl 11-[4-(4-nitrobenzoyl)phenoxy]undecanoate
Uniqueness
Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate is unique due to the presence of the aromatic hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds with different substituents on the aromatic ring, such as methoxy, chloro, or nitro groups.
特性
CAS番号 |
116113-33-8 |
|---|---|
分子式 |
C25H32O5 |
分子量 |
412.5 g/mol |
IUPAC名 |
methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate |
InChI |
InChI=1S/C25H32O5/c1-29-24(27)10-8-6-4-2-3-5-7-9-19-30-23-17-13-21(14-18-23)25(28)20-11-15-22(26)16-12-20/h11-18,26H,2-10,19H2,1H3 |
InChIキー |
AACOPZXKXBTGHG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCCCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14286864.png)

![3'-Benzylspiro[indene-2,2'-oxirane]-1,3-dione](/img/structure/B14286869.png)


![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14286878.png)




![1,1'-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14286906.png)
